Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Ethyl p-toluenesulfonate is used in the manufacturing process of pharmaceuticals as a counterion to salt formation . It’s crucial in the accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient .
Methods of Application: High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance . A very sensitive UV detector is required for detecting genotoxic impurities at a lower level than other impurities .
Results or Outcomes: The method allows for the accurate monitoring and quantification of p-toluenesulfonates both during the process and in the final control of the drug substance . This is important as these compounds are carcinogenic and need to be accurately monitored .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Ethyl p-toluenesulfonate is used to develop an extraction method for methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients .
Methods of Application: The extraction method involves the use of solid-phase microextraction coupled to GC/MS in the selected ion monitoring mode .
Results or Outcomes: This method allows for the fast and accurate determination of residues of some common alkylating agents employed in drug synthesis .
Ethyl p-toluenesulfonate is an organic compound with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g/mol. It is commonly known as ethyl 4-methylbenzenesulfonate and is classified under sulfonate esters. This compound appears as a clear, colorless to pale brown liquid and has a melting point of 29-33 °C and a boiling point of 158-162 °C at 10 mm Hg. Ethyl p-toluenesulfonate is moderately toxic, with potential carcinogenic effects noted in some studies, and is sensitive to moisture, making it necessary to handle it with care in laboratory settings .
The biological activity of ethyl p-toluenesulfonate has been studied primarily in the context of its mutagenic potential. It has shown positive results in the Ames test, indicating that it may possess mutagenic properties. Furthermore, it is classified as a suspected carcinogen based on experimental data, highlighting the importance of handling this compound with caution in both laboratory and industrial applications .
Ethyl p-toluenesulfonate can be synthesized through several methods, with one common route involving the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The general procedure includes:
Ethyl p-toluenesulfonate serves multiple purposes in organic synthesis:
Interaction studies involving ethyl p-toluenesulfonate often focus on its reactivity with various nucleophiles and its role as a leaving group in substitution reactions. Research indicates that its reactivity can be influenced by factors such as solvent polarity and the nature of the nucleophile involved. These studies are crucial for understanding its behavior in synthetic pathways and optimizing reaction conditions for desired outcomes .
Ethyl p-toluenesulfonate belongs to a class of compounds known as tosylates, which share similar structural features but differ in their alkyl or aryl groups. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl tosylate | C₉H₁₂O₃S | Used extensively in organic synthesis due to its reactivity |
Methyl p-toluenesulfonate | C₈H₁₀O₃S | Methyl group instead of ethyl; used similarly in reactions |
Benzyl p-toluenesulfonate | C₉H₁₀O₃S | Benzyl group allows for different nucleophilic attacks |
Propyl p-toluenesulfonate | C₁₀H₁₂O₃S | Propyl group may influence sterics and reactivity |
Ethyl p-toluenesulfonate is unique due to its specific ethyl group that influences its solubility and reactivity compared to other tosylates. Its moderate toxicity and potential mutagenicity also set it apart from some less hazardous analogs .
Corrosive;Acute Toxic;Irritant